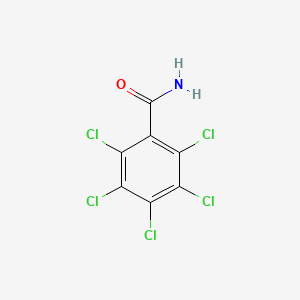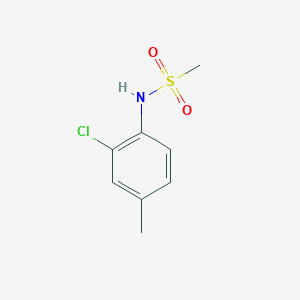
(1R)-1-(2-chloropyridin-4-yl)ethan-1-ol
描述
®-1-(2-chloropyridin-4-yl)ethanol is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 2-position and an ethanol group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-chloropyridin-4-yl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(2-chloropyridin-4-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-1-(2-chloropyridin-4-yl)ethanol may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
®-1-(2-chloropyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the alcohol group can lead to the formation of the corresponding alkane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: ®-1-(2-chloropyridin-4-yl)ethanone or ®-1-(2-chloropyridin-4-yl)acetic acid.
Reduction: ®-1-(2-chloropyridin-4-yl)ethane.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
®-1-(2-chloropyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of ®-1-(2-chloropyridin-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key signaling molecules and metabolic enzymes.
相似化合物的比较
Similar Compounds
- ®-1-(2-fluoropyridin-4-yl)ethanol
- ®-1-(2-bromopyridin-4-yl)ethanol
- ®-1-(2-methylpyridin-4-yl)ethanol
Uniqueness
®-1-(2-chloropyridin-4-yl)ethanol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents on the pyridine ring.
属性
分子式 |
C7H8ClNO |
|---|---|
分子量 |
157.60 g/mol |
IUPAC 名称 |
(1R)-1-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3/t5-/m1/s1 |
InChI 键 |
JVKWVFDRUADQGB-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](C1=CC(=NC=C1)Cl)O |
规范 SMILES |
CC(C1=CC(=NC=C1)Cl)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5H-Pyrrolo[1,2-a][1,4]diazepine](/img/structure/B8719471.png)
![2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8719485.png)
![3-Bromobenzo[B]thiophene-7-carboxamide](/img/structure/B8719487.png)

